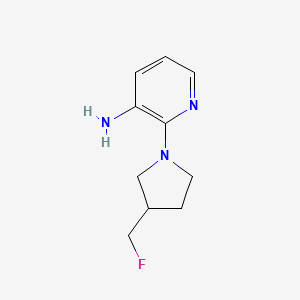2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
CAS No.: 2092286-86-5
Cat. No.: VC3119227
Molecular Formula: C10H14FN3
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2092286-86-5 |
|---|---|
| Molecular Formula | C10H14FN3 |
| Molecular Weight | 195.24 g/mol |
| IUPAC Name | 2-[3-(fluoromethyl)pyrrolidin-1-yl]pyridin-3-amine |
| Standard InChI | InChI=1S/C10H14FN3/c11-6-8-3-5-14(7-8)10-9(12)2-1-4-13-10/h1-2,4,8H,3,5-7,12H2 |
| Standard InChI Key | IJONFVPYNSDTEL-UHFFFAOYSA-N |
| SMILES | C1CN(CC1CF)C2=C(C=CC=N2)N |
| Canonical SMILES | C1CN(CC1CF)C2=C(C=CC=N2)N |
Introduction
Chemical Structure and Properties
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is characterized by a substituted pyridine ring connected to a pyrrolidine structure with a fluoromethyl group at the 3-position of the pyrrolidine ring. The compound contains three nitrogen atoms - one in the pyridine ring, one in the pyrrolidine ring, and one in the amino group attached to the pyridine ring.
Molecular Information
The key structural and chemical properties of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2092286-86-5 |
| Molecular Formula | C₁₀H₁₄FN₃ |
| Molecular Weight | 195.24 g/mol |
| Chemical Structure | Pyridin-3-amine with 3-(fluoromethyl)pyrrolidin-1-yl at position 2 |
The compound features a fluoromethyl (CH₂F) substituent at the 3-position of the pyrrolidine ring, which distinguishes it from related compounds like 2-(3-fluoropyrrolidin-1-yl)pyridin-3-amine that contains a direct fluorine atom on the pyrrolidine ring .
Structural Comparisons with Related Compounds
The structural features of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine can be better understood by comparing it with closely related analogs that have been more extensively studied.
Comparison with Trifluoromethyl Analog
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a closely related compound with a trifluoromethyl (CF₃) group instead of a fluoromethyl (CH₂F) group. This compound has been better characterized with the following properties:
| Property | 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine | 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine |
|---|---|---|
| CAS Number | 2092286-86-5 | 1873811-15-4 |
| Molecular Formula | C₁₀H₁₄FN₃ | C₁₀H₁₂F₃N₃ |
| Molecular Weight | 195.24 g/mol | 231.22 g/mol |
| InChI Key | Not fully documented | ILPVRFHCCRRBOD-UHFFFAOYSA-N |
The trifluoromethyl analog has increased lipophilicity and metabolic stability compared to the fluoromethyl version, which may impact its pharmacokinetic properties .
Comparison with Direct Fluorination Analog
2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine features direct fluorination of the pyrrolidine ring rather than a fluoromethyl group:
| Property | 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine | 2-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine |
|---|---|---|
| CAS Number | 2092286-86-5 | 2024598-62-5 |
| Molecular Formula | C₁₀H₁₄FN₃ | C₉H₁₂FN₃ |
| Molecular Weight | 195.24 g/mol | 181.21 g/mol |
| Key Feature | CH₂F substituent at position 3 | Direct F substitution at position 3 |
The directly fluorinated analog has a smaller molecular volume and different electronic properties that would likely affect its binding characteristics and metabolic profile .
| Deoxyfluorinating Agent | Advantages | Challenges |
|---|---|---|
| DAST | High reactivity, established methodology | Potential for rearrangement products |
| Deoxofluor | Improved thermal stability over DAST | Similar reactivity patterns |
| PyFluor | Milder conditions, higher selectivity | May form sulfonate derivatives |
Research on related pyrrolidine derivatives suggests that deoxyfluorination reactions may involve participation of neighboring groups, potentially leading to ring transformations or rearrangements during synthesis .
Biological Activities and Applications
While specific biological data for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is limited, inferences can be drawn from related fluorinated pyrrolidine-pyridine derivatives.
Significance of Fluorine Incorporation
The incorporation of the fluoromethyl group likely confers several advantages:
-
Enhanced metabolic stability against oxidative metabolism
-
Altered lipophilicity compared to non-fluorinated analogs
-
Modified hydrogen bonding properties
-
Potential for increased binding affinity to target proteins
Structure-Activity Relationships
The strategic placement of the fluoromethyl group in 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine likely influences its biological behavior in several significant ways.
Effect of Fluorine Position
Research on related compounds suggests that the position of fluorination significantly impacts biological activity. The fluoromethyl group at position 3 of the pyrrolidine ring creates a unique electronic environment and conformational preference that distinguishes it from both non-fluorinated analogs and compounds with direct ring fluorination .
Role of the Amino Group
The 3-amino substituent on the pyridine ring provides:
-
Additional hydrogen bonding capabilities
-
Potential for further derivatization
-
Increased water solubility
-
Altered electronic properties of the pyridine ring
Compounds with similar aminopyridine motifs have shown biological activity in various therapeutic areas, suggesting potential applications for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine .
Analytical Characterization
While comprehensive analytical data specifically for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is limited, expected characterization methods would include:
Spectroscopic Analysis
| Analytical Method | Expected Characteristics |
|---|---|
| ¹H NMR | Characteristic signals for pyridine protons, pyrrolidine ring protons, amino group, and fluoromethyl group with H-F coupling |
| ¹⁹F NMR | Signal for the fluoromethyl group with characteristic coupling patterns |
| Mass Spectrometry | Molecular ion peak at m/z 195 with fragmentation patterns involving loss of fluorine and cleavage of the pyrrolidine ring |
| IR Spectroscopy | Absorption bands for N-H stretching, C-F stretching, and heterocyclic ring modes |
Chromatographic Methods
HPLC and GC-MS would likely be effective methods for purity determination and identification, with expected retention times intermediate between non-fluorinated analogs and trifluoromethylated derivatives.
Future Research Directions
The unique structural features of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine suggest several promising research directions:
Structure-Based Drug Design
The compound could serve as a scaffold for further medicinal chemistry explorations:
-
Development of structure-activity relationships by systematic modification of substituents
-
Investigation of binding modes with potential therapeutic targets
-
Optimization of pharmacokinetic properties through additional structural modifications
Methodological Development
The synthesis and characterization of this compound present opportunities for:
-
Development of improved fluorination methodologies
-
Investigation of stereoselective synthesis approaches
-
Exploration of late-stage functionalization strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume